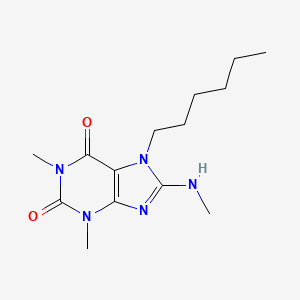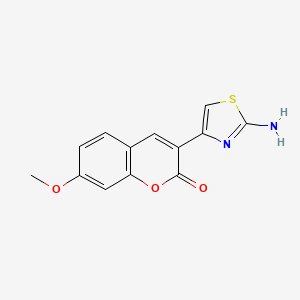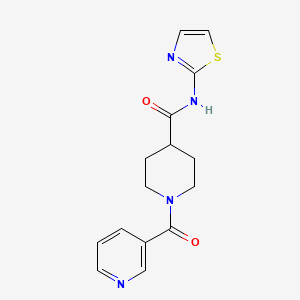
7-hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as 7-Hexyl-8-MeAm-2,3,6,7-tetrahydropurine-2,6-dione, is a novel purine derivative with potential applications in the field of medicinal chemistry. It is an aromatic heterocyclic compound with a seven-membered ring structure, containing an oxygen atom and an amine group. It is a white crystalline solid with a molecular weight of 275.3 g/mol and a melting point of 157-159 °C.
科学的研究の応用
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential applications in medicinal chemistry. It has been used as a substrate for the synthesis of various purine derivatives, such as 7-hexyl-8-methoxy-2,3,6,7-tetrahydropurine-2,6-dione, 7-hexyl-8-methyl-2,3,6,7-tetrahydropurine-2,6-dione, and 7-hexyl-8-methylthio-2,3,6,7-tetrahydropurine-2,6-dione. It has also been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
作用機序
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of essential molecules such as DNA, RNA, and proteins. Inhibition of DHFR can lead to the inhibition of cell growth and proliferation, and thus, may be useful in the treatment of cancer.
Biochemical and Physiological Effects
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme dihydrofolate reductase (DHFR). In addition, it has been shown to inhibit the growth of various cancer cell lines, as well as to induce apoptosis (cell death). It has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has been shown to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR). However, there are also some limitations to its use in laboratory experiments. It is not water-soluble, and it is not easily absorbed by cells. Therefore, it may be difficult to use in cell-based assays.
将来の方向性
The potential applications of 7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still being explored. Future research could focus on the development of more effective and selective inhibitors of the enzyme dihydrofolate reductase (DHFR). In addition, further studies could explore the potential of this compound as a drug candidate for the treatment of cancer, diabetes, and other diseases. Finally, further research could be done to explore the effects of this compound on other biochemical and physiological processes, as well as its potential toxicity in vivo.
合成法
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be synthesized using a variety of methods. The most common method is a three-step synthesis involving the reaction of 7-hexyl-1,3-diaminopropane with dimethyl carbonate, followed by reaction with methylamine, and finally oxidation with aqueous sodium hypochlorite. Other methods for synthesis include the reaction of 7-hexyl-1,3-diaminopropane with dimethyl sulfate, followed by reaction with methylamine, and finally oxidation with aqueous sodium hypochlorite.
特性
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-6-7-8-9-19-10-11(16-13(19)15-2)17(3)14(21)18(4)12(10)20/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNLIUZQLMIPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hexyl-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)

![{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B6577296.png)
![4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B6577301.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6577305.png)
![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577313.png)
![2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B6577320.png)
![3-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577322.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6577329.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B6577332.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6577333.png)